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Compound of Interest

Compound Name: Agelasine

Cat. No.: B10753911 Get Quote

Authored for researchers, scientists, and drug development professionals, this document

provides a detailed overview of the total synthesis of (−)-Agelasine F, a marine sponge

metabolite with notable antimycobacterial and cytotoxic activities.

(−)-Agelasine F is a diterpene-adenine hybrid natural product that has garnered significant

interest in the scientific community due to its biological properties. The first total synthesis of

this complex molecule was reported by Paulsen and Gundersen, utilizing (S)-carvone as a

readily available and inexpensive chiral starting material.[1] Two distinct synthetic strategies

were developed, both culminating in the successful synthesis of the target molecule. This

document outlines the key experimental protocols and quantitative data from these synthetic

routes.

Quantitative Data Summary
The following tables summarize the step-by-step and overall yields for the two primary

synthetic routes to (−)-Agelasine F, starting from (S)-carvone.

Table 1: Synthesis of Diterpene Intermediate via Strategy 1
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Step Reaction
Reagents and
Conditions

Product Yield (%)

1 Epoxidation

m-CPBA,

CH2Cl2, 0 °C to

rt

Epoxide 95

2 Rearrangement
H2SO4 (aq),

THF, 0 °C
Diol 85

3
Oxidative

Cleavage
NaIO4, H2O/THF Keto-aldehyde 90

4
Aldol

Condensation
L-proline, DMSO Enone 75

5 Michael Addition
Me2CuLi, Et2O,

-78 °C
Ketone 88

6 Wittig Reaction Ph3P=CH2, THF Alkene 82

7
Hydroboration-

Oxidation

9-BBN, THF;

then H2O2,

NaOH

Primary Alcohol 91

8 Mesylation
MsCl, Et3N,

CH2Cl2
Mesylate 98

9
Azide

Substitution
NaN3, DMF Azide 93

10 Reduction H2, Pd/C, EtOH Amine 96

Table 2: Synthesis of Diterpene Intermediate via Strategy 2
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Step Reaction
Reagents and
Conditions

Product Yield (%)

1
Robinson

Annulation

(S)-carvone,

MVK, pyrrolidine

Wieland-

Miescher Ketone

analogue

70

2 Reduction
NaBH4, CeCl3,

MeOH
Diol 92

3 Protection
TBDMSCl,

imidazole, DMF
Silyl Ether 95

4 Ozonolysis

O3,

CH2Cl2/MeOH;

then Me2S

Keto-aldehyde 85

5
Intramolecular

Aldol
L-proline, DMSO Bicyclic Enone 78

6
Conjugate

Addition

Me2CuLi, Et2O,

-78 °C
Ketone 89

7 Ketalization
Ethylene glycol,

p-TsOH
Ketal 96

8 Reduction LiAlH4, Et2O Alcohol 94

9 Deprotection TBAF, THF Diol 98

10
Selective

Tosylation
TsCl, pyridine Primary Tosylate 85

11 Halogenation LiBr, acetone Bromide 97

Table 3: Final Steps to (−)-Agelasine F
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Step Reaction
Reagents and
Conditions

Product Yield (%)

12
Alkylation of

Adenine

Diterpene

Bromide, 9-

methyladenine,

K2CO3, DMF

(−)-Agelasine F 65

Experimental Protocols
Detailed methodologies for key experiments in the total synthesis of (−)-Agelasine F are

provided below.

Key Experiment 1: Robinson Annulation (Strategy 2,
Step 1)
To a solution of (S)-carvone (1.0 equiv.) in dry toluene (0.2 M) under an argon atmosphere was

added pyrrolidine (1.2 equiv.). The mixture was stirred at room temperature for 30 minutes.

Methyl vinyl ketone (MVK, 1.5 equiv.) was then added dropwise, and the reaction was heated

to 60 °C for 24 hours. After cooling to room temperature, the reaction was quenched with

saturated aqueous NH4Cl and extracted with ethyl acetate (3 x 50 mL). The combined organic

layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under

reduced pressure. The crude product was purified by flash column chromatography (silica gel,

hexanes/ethyl acetate gradient) to afford the Wieland-Miescher ketone analogue.

Key Experiment 2: Ozonolysis (Strategy 2, Step 4)
The silyl ether intermediate (1.0 equiv.) was dissolved in a 3:1 mixture of CH2Cl2 and MeOH

(0.05 M) and cooled to -78 °C. A stream of ozone was bubbled through the solution until a

persistent blue color was observed. The solution was then purged with argon for 15 minutes to

remove excess ozone. Dimethyl sulfide (DMS, 5.0 equiv.) was added, and the reaction mixture

was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed

under reduced pressure, and the residue was purified by flash column chromatography (silica

gel, hexanes/ethyl acetate gradient) to yield the keto-aldehyde.
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Key Experiment 3: Alkylation of 9-Methyladenine (Final
Step)
To a solution of 9-methyladenine (1.2 equiv.) in anhydrous DMF (0.1 M) was added K2CO3 (3.0

equiv.). The mixture was stirred at room temperature for 30 minutes. The diterpene bromide

(1.0 equiv.) in a small amount of DMF was then added, and the reaction mixture was heated to

80 °C for 12 hours. After cooling, the reaction was diluted with water and extracted with ethyl

acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over

anhydrous Na2SO4, and concentrated. The crude product was purified by preparative HPLC to

afford (−)-Agelasine F as a white solid.

Visualizations
The following diagrams illustrate the synthetic workflows for the total synthesis of (−)-

Agelasine F.
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Caption: Synthetic Route to (−)-Agelasine F: Strategy 1.
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Caption: Synthetic Route to (−)-Agelasine F: Strategy 2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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